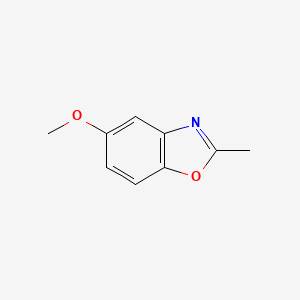

5-Methoxy-2-methylbenzoxazole

Descripción

Significance of the Benzoxazole (B165842) Heterocyclic Scaffold in Drug Discovery

The benzoxazole ring system, an organic compound formed by the fusion of a benzene (B151609) ring and an oxazole (B20620) ring, is a cornerstone in the architecture of many biologically active molecules. innovareacademics.in Its structural similarity to naturally occurring nucleic bases like adenine (B156593) and guanine (B1146940) may facilitate its interaction with various biopolymers within living systems. ajphs.comresearchgate.net This inherent characteristic makes the benzoxazole scaffold a highly attractive framework for the design of new drugs. x-mol.com

The significance of this heterocyclic scaffold is underscored by its presence in numerous compounds that have been investigated and developed for therapeutic use. nih.govresearchgate.net The planarity and aromaticity of the bicyclic system, combined with its capacity for diverse substitutions, allow for the fine-tuning of its physicochemical and pharmacological properties. researchgate.net Researchers in synthetic and medicinal chemistry have devoted considerable effort to developing efficient methods for synthesizing benzoxazole derivatives, highlighting the scaffold's importance as a starting material in the quest for new and improved therapeutic agents. researchgate.net The versatility of the benzoxazole core has made it a focal point in the development of agents targeting a wide array of diseases. x-mol.comnih.gov

Overview of Pharmacological Relevance of Substituted Benzoxazoles

The true potential of the benzoxazole scaffold is realized through the introduction of various substituents onto its core structure. Even minor alterations to the substitution pattern on the benzoxazole nucleus can lead to significant differences in pharmacological activities. innovareacademics.in This has led to the synthesis and investigation of a plethora of substituted benzoxazoles, revealing a broad spectrum of biological effects.

Substituted benzoxazoles have demonstrated a wide range of pharmacological activities, including:

Anticancer Activity: Many benzoxazole derivatives have been synthesized and evaluated for their potential as anticancer agents, showing activity against various cancer cell lines, including breast cancer. researchgate.netjddtonline.info

Antimicrobial Activity: The benzoxazole moiety is a key feature in many compounds developed for their antibacterial and antifungal properties. innovareacademics.innih.gov Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. innovareacademics.innih.gov

Antitubercular Activity: Specific substituted benzoxazoles have been identified as potent inhibitors of Mycobacterium tuberculosis, the causative agent of tuberculosis. ajphs.comnih.govchemistryjournal.net

Anti-inflammatory Activity: Non-steroidal anti-inflammatory drugs (NSAIDs) containing the benzoxazole structure, such as benoxaprofen, have been developed. researchgate.netresearchgate.net

Anticonvulsant Activity: Certain benzoxazole derivatives have shown the ability to protect against seizures in preclinical models, indicating potential for the treatment of epilepsy. innovareacademics.inijrrjournal.com

Antiviral Activity: The scaffold has been incorporated into molecules designed to inhibit viral replication, including targeting the HIV reverse transcriptase. jddtonline.infosmolecule.com

The following table summarizes some of the key pharmacological activities associated with substituted benzoxazole derivatives.

| Pharmacological Activity | Target/Application Example | Reference(s) |

| Anticancer | Inhibition of breast cancer cell lines (MCF-7, MDA-MB-231) | researchgate.net, |

| Antimicrobial | Activity against Staphylococcus aureus, Escherichia coli, Candida albicans | innovareacademics.in, nih.gov |

| Antitubercular | Inhibition of Mycobacterium tuberculosis H37Rv | ajphs.com |

| Anti-inflammatory | COX-2 inhibition | jddtonline.info |

| Anticonvulsant | Protection against pentylenetetrazol-induced convulsions | innovareacademics.in, ijrrjournal.com |

| Antiviral | Inhibition of HIV Reverse Transcriptase | smolecule.com |

Contextualizing 5-Methoxy-2-methylbenzoxazole as a Key Benzoxazole Derivative

Within the large family of benzoxazoles, this compound stands out as a significant chemical entity. guidechem.com It is a heterocyclic organic compound with the molecular formula C₉H₉NO₂. smolecule.com Its structure consists of the core benzoxazole ring with a methoxy (B1213986) group (-OCH₃) attached at the 5-position and a methyl group (-CH₃) at the 2-position. smolecule.com

While extensive research into the direct pharmacological actions of this compound is not widely published, its primary importance lies in its role as a key intermediate in organic synthesis. smolecule.comguidechem.com The presence of the methoxy and methyl groups provides specific electronic properties and reactive sites on the molecule. smolecule.com The electron-donating nature of the methoxy group can enhance the nucleophilicity of the benzoxazole system, influencing its reactivity in synthetic transformations. smolecule.com

This compound serves as a valuable building block for the creation of more complex and potentially more potent benzoxazole derivatives. smolecule.com For instance, it can undergo reactions such as C-H arylation and condensation with aromatic aldehydes to form a variety of substituted benzoxazoles. smolecule.com By utilizing this compound, medicinal chemists can introduce diverse functional groups and build larger molecules designed to interact with specific biological targets, thereby exploring the vast therapeutic potential of the benzoxazole class. nih.gov

Table of Properties for this compound:

| Property | Value | Reference(s) |

| CAS Number | 5676-57-3 | nih.gov, sigmaaldrich.com |

| Molecular Formula | C₉H₉NO₂ | nih.gov, sigmaaldrich.com |

| Molecular Weight | 163.17 g/mol | smolecule.com |

| IUPAC Name | 5-methoxy-2-methyl-1,3-benzoxazole | nih.gov |

| Melting Point | 32-34 °C | guidechem.com |

| Boiling Point | 250 °C at 760mmHg | guidechem.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-methoxy-2-methyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-6-10-8-5-7(11-2)3-4-9(8)12-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXSVOWHNXWHRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40205315 | |

| Record name | 5-Methoxy-2-methylbenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5676-57-3 | |

| Record name | 5-Methoxy-2-methylbenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5676-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2-methylbenzoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005676573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-2-methylbenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-2-methylbenzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Insights into the Biological Activities of 5 Methoxy 2 Methylbenzoxazole Derivatives

Anticancer Activity and Cellular Mechanisms

Derivatives of the 5-methoxy-2-methylbenzoxazole scaffold have emerged as a significant class of heterocyclic compounds with promising anticancer activities. Their therapeutic potential stems from their ability to interact with and modulate various biological pathways that are fundamental to the proliferation, survival, and metastasis of cancer cells. Research into these compounds has unveiled a multi-faceted mechanism of action, encompassing the disruption of cell cycle progression, the induction of programmed cell death, and the targeted inhibition of crucial enzymes and protein kinases involved in tumor growth and angiogenesis.

Modulation of Cell Proliferation and Cell Cycle Progression

A primary indicator of the anticancer potential of this compound derivatives is their ability to suppress the proliferation of a wide range of human cancer cell lines. The antiproliferative effects are often dose-dependent. For instance, certain benzoxazole (B165842) derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, including those from breast (MCF-7), colon (HCT116), and liver (HepG2) cancers. nih.govnih.gov

Table 1: Antiproliferative Activity of Selected Benzoxazole Derivatives

| Compound | Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| 8d | MCF-7 (Breast) | 3.43 | nih.gov |

| 8d | HCT116 (Colon) | 2.79 | nih.gov |

| 8d | HepG2 (Liver) | 2.43 | nih.gov |

| 8h | MCF-7 (Breast) | 3.53 | nih.gov |

| 8h | HCT116 (Colon) | 2.94 | nih.gov |

| 8h | HepG2 (Liver) | 2.76 | nih.gov |

| 14a | HepG2 (Liver) | 3.95 ± 0.18 | nih.gov |

| 14a | MCF-7 (Breast) | 4.054 ± 0.17 | nih.gov |

| 14b | HepG2 (Liver) | 4.61 ± 0.34 | nih.gov |

| 14b | MCF-7 (Breast) | 4.75 ± 0.21 | nih.gov |

| 12l | HepG2 (Liver) | 10.50 | researchgate.net |

| 12l | MCF-7 (Breast) | 15.21 | researchgate.net |

Induction of Apoptosis and Autophagy

Beyond halting cell proliferation, this compound derivatives can actively induce programmed cell death in cancer cells through processes known as apoptosis and autophagy. Apoptosis is a crucial pathway for eliminating damaged or cancerous cells. Several studies have shown that benzoxazole derivatives can trigger this process. For example, compound 14b was found to induce apoptosis in HepG2 cells by 16.52%, a significant increase compared to control cells. nih.gov This was accompanied by a 4.8-fold increase in the level of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov

Further mechanistic studies with another derivative, compound 12l , revealed its ability to induce apoptosis in HepG2 cells by 35.13%. researchgate.net This effect was linked to a significant elevation in the levels of pro-apoptotic proteins like Bax (3.40-fold increase) and a reduction in the level of the anti-apoptotic protein Bcl-2 (2.12-fold reduction). researchgate.net

Autophagy, or "self-eating," is another cellular process that can lead to cell death. The mammalian target of rapamycin (B549165) (mTOR) is a key protein that regulates cell growth and autophagy. nih.gov Inhibition of the mTOR pathway is a known strategy to induce autophagic cell death in cancer. nih.gov Certain natural compounds with structural similarities to benzoxazole derivatives have been shown to effectively induce autophagy by directly inhibiting the mTOR pathway. nih.gov This suggests that targeting this pathway could be another mechanism through which benzoxazole derivatives exert their anticancer effects.

Inhibition of Key Enzymes and Protein Targets

The anticancer properties of this compound derivatives are also attributed to their ability to act as inhibitors of specific enzymes and proteins that are overactive in cancer cells. By blocking the function of these key targets, the derivatives can disrupt the signaling pathways that tumors rely on to grow and survive. mdpi.com

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, play a central role in this process. nih.gov Inhibiting VEGFR-2 is a major strategy in cancer therapy. Several benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2 kinase. nih.govnih.gov

For instance, compound 8d demonstrated exceptional VEGFR-2 inhibition with an IC50 value of 0.0554 µM, which is more potent than the FDA-approved drug sorafenib (B1663141) (IC50 = 0.0782 µM). nih.gov Other derivatives, such as 8a and 8e , also showed VEGFR-2 inhibition activity exceeding that of sorafenib. nih.gov The structure-activity relationship studies indicate that substitutions on the benzoxazole ring system are crucial for this inhibitory activity. nih.govnih.gov

Table 2: VEGFR-2 Kinase Inhibitory Activity of Selected Benzoxazole Derivatives

| Compound | VEGFR-2 IC50 (µM) | Reference Drug (Sorafenib) IC50 (µM) | Source |

|---|---|---|---|

| 8d | 0.0554 | 0.0782 | nih.gov |

| 8a | 0.0579 | 0.0782 | nih.gov |

| 8e | 0.0741 | 0.0782 | nih.gov |

| 12l | 0.09738 | - | researchgate.net |

DNA topoisomerases are essential enzymes that manage the topology of DNA during replication, transcription, and other cellular processes. esisresearch.orgresearchgate.net Cancer cells, due to their high rate of proliferation, are particularly dependent on these enzymes, making them attractive targets for chemotherapy. Benzoxazole derivatives have been investigated as inhibitors of both DNA topoisomerase I and II. mdpi.comnih.gov

Certain 2,5-disubstituted-benzoxazole derivatives have shown significant inhibitory activity. For example, 5-amino-2-(p-fluorophenyl)benzoxazole and 5-amino-2-(p-bromophenyl)benzoxazole were found to be more potent as eukaryotic DNA topoisomerase I poisons than the reference drug camptothecin. nih.gov In the case of topoisomerase II, derivatives like 5-Chloro-2-(p-methylphenyl)benzoxazole exhibited significant inhibitory activity. nih.gov One study identified 2-(4'-bromophenyl)-6-nitrobenzoxazole as the most effective Topoisomerase II inhibitor with an IC50 value of 71 µM, while 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole was the most effective Topoisomerase I inhibitor with an IC50 of 104 µM. researchgate.net

Table 3: DNA Topoisomerase Inhibitory Activity of Selected Benzoxazole Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference Drug | Source |

|---|---|---|---|---|

| 5-amino-2-(p-fluorophenyl)benzoxazole (3) | Topoisomerase I | 132.3 | Camptothecin | nih.gov |

| 5-amino-2-(p-bromophenyl)benzoxazole (5) | Topoisomerase I | 134.1 | Camptothecin | nih.gov |

| 5-Chloro-2-(p-methylphenyl)benzoxazole (4) | Topoisomerase II | 22.3 | Etoposide | nih.gov |

| 2-(p-nitrobenzyl)benzoxazole (6) | Topoisomerase II | 17.4 | Etoposide | nih.gov |

| 2-(4'-bromophenyl)-6-nitrobenzoxazole (1f) | Topoisomerase II | 71 | - | researchgate.net |

| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole (1c) | Topoisomerase I | 104 | - | researchgate.net |

The phosphoinositide 3-kinase (PI3K) signaling pathway is one of the most frequently activated pathways in human cancers, playing a critical role in cell proliferation, survival, and metabolism. The PI3Kα isoform is particularly implicated in cancer development. Benzoxazole derivatives have been identified as potent and selective inhibitors of PI3Kα. mdpi.com This inhibition represents another important mechanism through which these compounds can exert their anticancer effects, highlighting the scaffold's versatility in targeting key oncogenic pathways.

Thymidylate Synthase Inhibition

Currently, there is a lack of specific research data directly linking this compound derivatives to the inhibition of thymidylate synthase. While thymidylate synthase is a recognized target for various anticancer agents, the inhibitory activity of this particular class of benzoxazole derivatives against this enzyme has not been documented in the available scientific literature. nih.govnih.gov

Aurora B Kinase Inhibition

A novel series of benzoxazole analogs have been designed and synthesized to evaluate their inhibitory activities against Aurora kinases. nih.gov Several of these compounds demonstrated promising activity in inhibiting Aurora B kinase. nih.gov Structure-activity relationship studies have revealed that the length of the linker, regiochemistry, and halogen substitution are critical factors in determining the kinase inhibitory potency of these derivatives. nih.gov To understand the inhibitory activity and selectivity for Aurora A and B kinases, molecular docking studies have been employed to interpret the binding modes between representative benzoxazole compounds and the kinases. nih.gov Certain potent derivatives from this class have also shown dose-dependent antiproliferative effects on human tumor cell lines. nih.gov

Poly (ADP-ribose) Polymerase Inhibition

Recent studies have identified benzoxazole derivatives as potent inhibitors of Poly (ADP-ribose) Polymerase (PARP), particularly PARP-2. nih.gov In one study, four series of benzoxazole derivatives were synthesized and evaluated for their anti-breast cancer activity. nih.gov The most potent of these compounds were further assessed for their in vitro PARP-2 enzyme inhibition. nih.gov

Notably, compounds 12 and 27 from this study emerged as highly active PARP-2 inhibitors, with IC50 values of 0.07 µM and 0.057 µM, respectively. nih.gov These compounds were found to induce cell cycle arrest and promote significant apoptosis in cancer cell lines. nih.gov Molecular docking studies of compounds 12 and 27 within the PARP-2 active site indicated binding interactions comparable to the well-known PARP inhibitor, olaparib. nih.gov

Another benzoxazole derivative, known as K313 , has been shown to induce apoptosis, which is associated with the activation of PARP. nih.gov

| Compound | IC50 (µM) for PARP-2 Inhibition |

|---|---|

| 12 | 0.07 |

| 27 | 0.057 |

Disruption of Cellular Signaling Pathways

mTOR/p70S6K Pathway Modulation

The mammalian target of rapamycin (mTOR) signaling pathway, and its downstream effector p70S6 kinase (p70S6K), are pivotal in regulating cell survival and proliferation and are often dysregulated in cancer. nih.gov The benzoxazole derivative K313 has been found to suppress the mTOR/p70S6K pathway. nih.gov Treatment with K313 led to a downregulation of the phosphorylated form of p70S6K protein. nih.gov This inhibition of the mTOR/p70S6K pathway is a key mechanism behind the observed anticancer effects of K313, which include the induction of cell cycle arrest and apoptosis. nih.gov Further research into benzoxazole derivatives has focused on their potential as mTOR inhibitors for breast cancer therapy. wikipedia.org

IL-6/STAT3 Signaling Pathway Inhibition

The Interleukin-6 (IL-6)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical mediator of inflammation and is implicated in various inflammatory diseases. nih.gov A series of novel 2,5-diaminobenzoxazole (B1605387) derivatives have been synthesized and their biological activities evaluated, revealing significant inhibitory effects on this pathway. nih.gov

In a screening of ten novel synthetic compounds, the 2,5-diaminobenzoxazole derivatives exhibited a range of 9.6–71.5% inhibition against IL-6/STAT3 signaling. nih.gov The p-butyl substituted compound 3e was identified as the most potent, with a 71.5% inhibition at a concentration of 10 µg/mL. nih.gov Another derivative, the p-methoxy substituted compound 3a , showed a 29% inhibition of IL-6. nih.gov The IC50 values for compounds 3e and 3a were determined to be 3.51 µg/mL and 8.99 µg/mL, respectively. nih.gov These findings confirm that these synthesized benzoxazole derivatives are effective inhibitors of the IL-6/STAT3 signaling pathway. nih.gov

| Compound | Inhibition of IL-6/STAT3 (%) at 10 µg/mL | IC50 (µg/mL) |

|---|---|---|

| 3e | 71.5 | 3.51 |

| 3a | 29.0 | 8.99 |

MAPK Pathway Effects

The mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular processes such as proliferation, differentiation, and stress responses. Certain benzoxazole derivatives have been shown to modulate this pathway. For instance, the anti-inflammatory effects of the benzoxazolone derivative 2h are suggested to be mediated through the regulation of the ERK- and p38-mediated MAPK-NF-κB/iNOS signaling pathway. nih.gov This regulation leads to a reduction in the excessive release of pro-inflammatory mediators. nih.gov

Conversely, studies on the benzoxazole derivative K313 did not show a significant change in the protein levels of p38 MAPK and ERK1/2, indicating that its anti-inflammatory and anticancer effects may be independent of these specific MAPK pathways. nih.govmdpi.com

DNA Intercalation and Interaction

Benzoxazole derivatives have been identified as potential DNA binding agents, with intercalation being a predominant mode of interaction. periodikos.com.br This process involves the insertion of the flat, aromatic benzoxazole ring system between the base pairs of the DNA double helix. nih.govresearchgate.net Such an interaction can lead to significant changes in the DNA's structural conformation, including unwinding and lengthening of the helix, which can ultimately interfere with crucial cellular processes like DNA replication and transcription, potentially leading to cell death. nih.gov

The binding affinity and mode of interaction are influenced by the specific substituents on the benzoxazole core. For instance, the presence of certain side chains can enhance the binding affinity by interacting with the minor groove of the DNA. nih.gov Molecular docking studies have further elucidated these interactions, suggesting that features such as hydrogen bond acceptors and hydrophobicity are important for the inhibition of enzymes like DNA gyrase, which is essential for bacterial DNA replication. esisresearch.org The ability of these compounds to bind to DNA is a key aspect of their biological activity, and a systematic review of benzoxazole and naphthoxazole derivatives has highlighted their potential as fluorescent DNA probes, with intercalation being the primary mode of interaction, especially at increasing DNA concentrations. periodikos.com.br

Antimicrobial Activity Against Pathogenic Microorganisms

Derivatives of this compound have demonstrated significant antimicrobial activity against a wide range of pathogenic microorganisms. Their efficacy spans both Gram-positive and Gram-negative bacteria, as well as various fungal species.

Antibacterial Efficacy Against Gram-Positive Strains (e.g., Staphylococcus aureus, Streptococcus faecalis, Sarcina lutea)

A number of studies have confirmed the potent antibacterial activity of benzoxazole derivatives against Gram-positive bacteria. For example, certain 5-methoxy-2-substituted phenol (B47542) derivatives and their zinc (II) complexes have shown notable activity against Staphylococcus aureus and Enterococcus faecalis (previously Streptococcus faecalis). imist.ma The introduction of chloro, bromo, and nitro groups into the benzimidazole (B57391) moiety of these compounds was observed to enhance their antimicrobial effects. imist.ma

In another study, a benzoxazole derivative was tested against several bacterial strains, including Sarcina lutea and Staphylococcus aureus, demonstrating its potential as an antibacterial agent. ijpsonline.com The minimum inhibitory concentrations (MICs) for some of these compounds highlight their effectiveness against these medically important pathogens. nih.gov

| Compound/Derivative | Bacterial Strain | Activity/MIC Value | Source |

|---|---|---|---|

| 5-methoxy-2-(5-Cl-1H-benzimidazol-2-yl)-phenol (HL4) | Staphylococcus aureus | Active | imist.ma |

| [Zn(HL4)2Cl2]∙2H2O | Staphylococcus aureus | Active | imist.ma |

| 5-methoxy-2-(5-Br-1H-benzimidazol-2-yl)-phenol (HL5) | Enterococcus faecalis | Active | imist.ma |

| 5-methoxy-2-(5-NO2-1H-benzimidazol-2-yl)-phenol (HL6) | Staphylococcus aureus | Active | imist.ma |

| [Zn(HL6)2Cl2]∙4H2O | Enterococcus faecalis | Active | imist.ma |

| 2-(4-methoxyphenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | Sarcina lutea | MIC: 0.156 mg/ml | ijpsonline.com |

| 2-(4-methoxyphenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | Staphylococcus aureus | MIC: 0.312 mg/ml | ijpsonline.com |

Antibacterial Efficacy Against Gram-Negative Strains (e.g., Escherichia coli, Pseudomonas aeruginosa)

While many benzoxazole derivatives show stronger activity against Gram-positive bacteria, some also exhibit efficacy against Gram-negative strains. Studies have reported the screening of 5-methoxy-2-substituted benzimidazole derivatives against Escherichia coli and Pseudomonas aeruginosa. imist.ma However, in some cases, the activity against these strains was found to be less pronounced compared to Gram-positive bacteria. imist.maijpsonline.com For instance, one study found that certain 2,5-disubstituted benzoxazole derivatives were active against Pseudomonas aeruginosa. esisresearch.org Another study synthesized a series of novel benzoxazole derivatives and tested them against both E. coli and P. aeruginosa, showing that these compounds exhibited significant antibacterial activities.

| Compound/Derivative | Bacterial Strain | Activity/MIC Value | Source |

|---|---|---|---|

| 5-methoxy-2-(1H-benzimidazol-2-yl)-phenol derivatives | Escherichia coli | Screened | imist.ma |

| 5-methoxy-2-(1H-benzimidazol-2-yl)-phenol derivatives | Pseudomonas aeruginosa | Screened | imist.ma |

| 2-(4-methoxyphenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | Escherichia coli | MIC: 0.312 mg/ml | ijpsonline.com |

| 2-(4-methoxyphenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | Pseudomonas aeruginosa | MIC: 0.625 mg/ml | ijpsonline.com |

| Novel Benzoxazole Derivatives | Escherichia coli | Significant Activity | |

| Novel Benzoxazole Derivatives | Pseudomonas aeruginosa | Significant Activity |

Activity Against Drug-Resistant Microbial Strains (e.g., MRSA, gentamicin-resistant Pseudomonas aeruginosa)

The emergence of drug-resistant bacterial strains, such as Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat. nih.gov Research into new antimicrobial agents has shown that certain small molecules, including heterocyclic compounds, are effective against MRSA. nih.gov Some quinolone derivatives have demonstrated potent antibacterial activity against MRSA. nih.gov Furthermore, marinopyrrole derivatives have also been identified as potential antibiotic agents against MRSA. ucsd.edu While specific studies on this compound against gentamicin-resistant Pseudomonas aeruginosa are less common, the general activity of benzoxazoles against P. aeruginosa suggests potential for further investigation. imist.ma The development of compounds active against these resistant strains is a critical area of research. nih.govsemanticscholar.org

Antifungal Properties (e.g., Candida species, Aspergillus niger)

In addition to their antibacterial properties, derivatives of this compound have also been investigated for their antifungal activity. Several studies have reported the efficacy of benzoxazole compounds against various fungal pathogens, including species of Candida and Aspergillus niger. nih.gov For example, 5-methoxy-2-(substituted-1H-benzimidazol-2-yl)-phenols and their zinc complexes were screened for their antifungal activity against Candida albicans, with some derivatives showing promising results. imist.ma Other research has focused on N-phenacyl derivatives of 2-mercaptobenzoxazole, which have demonstrated a broad spectrum of anti-Candida activity. nih.govnih.gov A study on novel benzoxazole derivatives also reported moderate antifungal activity against Candida albicans and Aspergillus niger.

| Compound/Derivative | Fungal Strain | Activity | Source |

|---|---|---|---|

| 5-methoxy-2-(5-Cl-1H-benzimidazol-2-yl)-phenol (HL4) | Candida albicans | Active | imist.ma |

| [Zn(HL4)2Cl2]∙2H2O | Candida albicans | Active | imist.ma |

| 5-methoxy-2-(5-NO2-1H-benzimidazol-2-yl)-phenol (HL6) | Candida albicans | Active | imist.ma |

| [Zn(HL6)2Cl2]∙4H2O | Candida albicans | Active | imist.ma |

| N-phenacyl derivatives of 2-mercaptobenzoxazole | Candida spp. | Broad-spectrum activity | nih.govnih.gov |

| Novel Benzoxazole Derivatives | Candida albicans | Moderate activity | |

| Novel Benzoxazole Derivatives | Aspergillus niger | Moderate activity |

Proposed Mechanisms of Microbial Target Disruption

The antimicrobial activity of this compound derivatives is believed to stem from their ability to disrupt essential microbial processes. One of the key proposed mechanisms is the inhibition of DNA gyrase. esisresearch.org This enzyme is crucial for bacterial DNA replication and is a well-established target for antibacterial agents. esisresearch.org Molecular docking studies have suggested that benzoxazole derivatives can bind to DNA gyrase, thereby inhibiting its function and leading to bacterial cell death. esisresearch.org

Another potential mechanism involves the inhibition of the FtsZ protein, which is essential for bacterial cell division. nih.govsemanticscholar.org By targeting FtsZ, these compounds can disrupt the formation of the Z-ring, a critical step in cytokinesis, ultimately preventing bacterial proliferation. nih.gov For antifungal activity, particularly against Candida species, the mechanism may involve the disruption of the fungal cell membrane by interacting with ergosterol, a key component of the membrane, and blocking its synthesis. nih.govnih.gov These targeted disruptions of microbial machinery highlight the multifaceted approach by which these compounds exert their antimicrobial effects. nih.govmcgill.ca

Anti-inflammatory Effects and Immunomodulation

Derivatives of 2,5-substituted benzoxazoles have been the subject of extensive research for their potential to mitigate inflammatory responses and modulate the immune system. The anti-inflammatory effects of these compounds are often attributed to their ability to interfere with key enzymatic pathways and cellular signaling cascades involved in the inflammatory process.

Cyclooxygenase (COX-1 and COX-2) Inhibition

A primary mechanism by which many anti-inflammatory drugs exert their effects is through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever. The two main isoforms, COX-1 and COX-2, are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Research into 2-substituted benzoxazole derivatives has revealed their potential as COX inhibitors.

Studies have shown that certain 2-substituted benzoxazole derivatives can exhibit potent anti-inflammatory activity, which is thought to be mediated, at least in part, through the inhibition of COX enzymes. nih.gov For instance, a series of 2-substituted benzoxazoles were synthesized and evaluated for their anti-inflammatory potential, with several compounds demonstrating significant activity. Molecular docking studies of these derivatives indicated a strong binding potential within the active site of the COX-2 enzyme, suggesting a mechanism of action similar to that of selective COX-2 inhibitors. nih.gov

The following table summarizes the COX-2 inhibitory activity of some 2-substituted benzoxazole derivatives from a representative study:

| Compound | Anti-inflammatory Activity (% inhibition of edema) |

| 2a | 72.4 |

| 2b | 70.2 |

| 3a | 68.5 |

| 3b | 65.7 |

| 3c | 63.2 |

| Indomethacin (Standard) | 78.6 |

Data adapted from a study on 2-substituted benzoxazoles as anti-inflammatory agents. nih.gov

Lipoxygenase Inhibition

In addition to the cyclooxygenase pathway, the lipoxygenase (LOX) pathway plays a crucial role in inflammation, leading to the production of leukotrienes. 5-Lipoxygenase (5-LOX) is a key enzyme in this pathway and represents another important target for anti-inflammatory drug development. Several benzoxazole derivatives have been investigated for their ability to inhibit 5-LOX.

One study detailed the synthesis and evaluation of a series of benzoxazole derivatives as 5-LOX inhibitors. A number of these compounds were found to effectively inhibit the formation of leukotriene B4 (LTB4), a potent inflammatory mediator, in in vitro assays. documentsdelivered.com This suggests that the anti-inflammatory profile of certain benzoxazole derivatives may be attributed to their dual inhibition of both COX and LOX pathways or a predominant effect on the LOX pathway.

Modulation of T-Lymphocyte Activity

The modulation of T-lymphocyte activity is a key aspect of immunomodulation, as these cells play a central role in orchestrating the immune response. Dysregulation of T-cell activity is a hallmark of many inflammatory and autoimmune diseases. Evidence suggests that benzoxazole derivatives may possess immunomodulatory effects by influencing T-lymphocyte function.

One study highlighted that benzoxazole derivatives can exert immunomodulatory effects on T-lymphocyte activity, which is a contributing factor to the pathogenesis of psoriasis, an inflammatory skin condition. mdpi.com Another investigation into synthetic derivatives of benzoxazole revealed their suppressive effects on interleukin-6 (IL-6)-mediated signaling, which is crucial for the differentiation of inflammatory T helper 17 (Th17) cells. A specific benzoxazole derivative was shown to strongly suppress the production of inflammatory cytokines such as interferon-gamma (IFN-γ) and IL-17 by effector T cells. researchgate.net

Impact on Inflammatory Mediator Secretion (e.g., Cytokines, Nitric Oxide)

The secretion of pro-inflammatory mediators, including cytokines and nitric oxide (NO), is a critical component of the inflammatory cascade. Benzoxazole derivatives have been shown to interfere with the production of these molecules.

In studies involving lipopolysaccharide (LPS)-induced inflammation, novel benzoxazole derivatives have been found to inhibit the expression of pro-inflammatory cytokines such as IL-6 and IL-1β at the mRNA level. nih.govmdpi.com For example, certain benzoxazole derivatives significantly reduced the expression of IL-1β, IL-6, and tumor necrosis factor-alpha (TNF-α) in bone marrow-derived mast cells treated with LPS. nih.gov

Furthermore, the overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. Research on heterocyclic compounds, including benzimidazole derivatives which are structurally related to benzoxazoles, has demonstrated their potential to inhibit iNOS and subsequent NO production. nih.gov Specifically, some benzofuran (B130515) hybrids containing heterocyclic moieties have shown an excellent inhibitory effect on the generation of NO in LPS-induced RAW 264.7 cells. mdpi.com While direct evidence for this compound is pending, the general activity of the benzoxazole class suggests this as a plausible mechanism.

The table below shows the inhibitory effect of selected benzoxazole derivatives on the mRNA expression of inflammatory cytokines in LPS-stimulated conditions:

| Compound | IL-6 mRNA Expression (% of control) | IL-1β mRNA Expression (% of control) |

| Compound A | 25 | 30 |

| Compound B | 40 | 50 |

| Compound C | 35 | 45 |

Illustrative data based on findings for novel benzoxazole derivatives. nih.govmdpi.com

Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition

Glycogen synthase kinase-3 beta (GSK-3β) is a serine/threonine kinase that has been implicated in the regulation of inflammatory responses. Inhibition of GSK-3β has been shown to have anti-inflammatory effects. Several heterocyclic compounds, including those with an oxazole (B20620) core, have been identified as GSK-3β inhibitors.

A series of oxazole-4-carboxamide-based inhibitors of GSK-3 have been developed, with some showing high potency and selectivity for the GSK-3β isoform. nih.gov In a neurodegenerative disease context, novel benzo[d]oxazole-based derivatives have been shown to exert their neuroprotective effects through the Akt/GSK-3β/NF-κB signaling pathway, indicating a direct or indirect modulation of GSK-3β activity. researchgate.net While specific studies on this compound are not yet available, the potential for this compound to inhibit GSK-3β is an area of interest for its anti-inflammatory and neuroprotective actions.

Neuroprotective Properties

The potential of benzoxazole derivatives extends to the central nervous system, where they are being investigated for their neuroprotective effects in the context of neurodegenerative diseases such as Alzheimer's disease. The mechanisms underlying these neuroprotective properties are multifaceted and may involve the modulation of key signaling pathways implicated in neuronal survival and death.

A study on novel synthetic substituted benzo[d]oxazole-based derivatives demonstrated their ability to protect PC12 cells from β-amyloid-induced neurotoxicity. The most potent compound in this series was found to exert its neuroprotective effect by reducing apoptosis and modulating the Bax/Bcl-2 ratio through the Akt/GSK-3β/NF-κB signaling pathway. researchgate.net This highlights a direct link between the modulation of GSK-3β and neuroprotection by benzoxazole derivatives.

Furthermore, a series of benzoxazole-oxadiazole derivatives were synthesized and evaluated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in the symptomatic treatment of Alzheimer's disease. Several of these compounds exhibited significant inhibitory activity against both enzymes, with some being more potent than the standard drug, donepezil. nih.gov

The following table presents the cholinesterase inhibitory activity of selected benzoxazole-oxadiazole derivatives:

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

| Derivative 2 | 6.40 ± 1.10 | 7.50 ± 1.20 |

| Derivative 15 | 5.80 ± 2.18 | 7.20 ± 2.30 |

| Derivative 16 | 6.90 ± 1.20 | 7.60 ± 2.10 |

| Donepezil (Standard) | 33.65 ± 3.50 | 35.80 ± 4.60 |

Data from a study on benzoxazole-oxadiazole analogues as Alzheimer's inhibitors. nih.gov

Metal Chelation in Neurodegenerative Models

The dysregulation of metal ion homeostasis is a key factor in the pathology of neurodegenerative disorders like Alzheimer's disease. An imbalance of metal ions can promote oxidative stress and contribute to the aggregation of proteins. mdpi.com Consequently, compounds with metal-chelating properties are of significant interest. While research specifically on this compound is limited, related benzothiazole (B30560) derivatives, which share structural similarities, have been developed as multifunctional compounds capable of chelating metals. nih.gov These agents are designed to modulate the neurotoxicity of metal–Aβ species, suggesting a potential mechanism for therapeutic intervention. nih.gov The strategy involves designing molecules that can bind to detrimental metal ions, preventing them from participating in pathological processes. mdpi.com

Interaction with Amyloid Aggregation

A defining feature of Alzheimer's disease is the extracellular accumulation of β-amyloid (Aβ) peptides into plaques. mdpi.com Inhibiting this aggregation process is a primary therapeutic goal. Research into benzoxazole derivatives has revealed their potential to interfere with this pathway. A series of novel synthetic benzo[d]oxazole-based derivatives demonstrated neuroprotective effects in β-amyloid-induced cell models. mdpi.com Certain compounds were found to significantly increase the viability of cells exposed to Aβ₂₅₋₃₅. mdpi.com Mechanistically, these derivatives can inhibit the expression of β-site amyloid precursor protein (APP)-cleaving enzyme 1 (BACE1), a key protease in the production of Aβ peptides. mdpi.com Furthermore, other studies have synthesized ¹⁸F-labeled phenylbenzoxazole derivatives that show a high binding affinity for Aβ₁₋₄₂ aggregates, making them useful as probes for imaging amyloid plaques via PET scans. nih.gov This binding capability underscores the potential for the benzoxazole scaffold to interact directly with amyloid aggregates. nih.gov

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize monoamine neurotransmitters and are significant targets for treating neurodegenerative and neuropsychiatric disorders. nih.gov Various benzoxazole and related derivatives have been shown to be potent MAO inhibitors. For instance, a series of 2-methylbenzo[d]oxazole derivatives were evaluated, with some compounds showing exceptionally potent and selective inhibition of MAO-B. researchgate.net Specifically, compounds 1d and 2e in one study were identified as highly potent MAO-B inhibitors with IC₅₀ values of 0.0023 µM and 0.0033 µM, respectively. researchgate.net Similarly, indole-substituted benzoxazole derivatives have been developed as selective and reversible MAO-B inhibitors. nih.gov A related structural isomer, 2,1-benzisoxazole derivatives, also demonstrated specific inhibition of MAO-B, with one compound (7a) having an IC₅₀ of 0.017 µM. nih.gov Another related compound, 4-(2-methyloxazol-4-yl)benzenesulfonamide, also selectively inhibited MAO-B with an IC₅₀ value of 3.47 µM. mdpi.com This consistent activity across related chemical scaffolds highlights the potential of the core benzoxazole structure in designing effective MAO-B inhibitors.

| Compound Class/Derivative | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity | Source |

| 2-Methylbenzo[d]oxazole Derivative (1d) | >10 | 0.0023 | MAO-B Selective | researchgate.net |

| 2-Methylbenzo[d]oxazole Derivative (2e) | 0.592 | 0.0033 | MAO-B Selective | researchgate.net |

| 2,1-Benzisoxazole Derivative (7a) | >100 | 0.017 | MAO-B Selective | nih.gov |

| 2,1-Benzisoxazole Derivative (5) | 3.29 | >100 | MAO-A Selective | nih.gov |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | 43.3 | 3.47 | MAO-B Selective | mdpi.com |

| Indole-substituted Benzothiazole (5b) | >10 | 0.028 | MAO-B Selective | nih.gov |

Analgesic and Antinociceptive Actions

The benzoxazole scaffold has also been explored for its pain-relieving properties. nih.govmdpi.com Studies on the synthetic benzoxazole derivative Methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA) have provided detailed mechanistic insights into its antinociceptive effects in various mouse models of pain. nih.gov

Modulation of Pain-Related Receptors and Channels (e.g., Adenosinergic, Alpha-2 Adrenergic, Cholinergic)

The antinociceptive effect of the benzoxazole derivative MCBA appears to be mediated through a complex interplay with several receptor systems. nih.gov In studies using an acetic acid-induced writhing test, the pain-relieving effects of MCBA were significantly counteracted by pretreatment with specific receptor antagonists. The administration of caffeine (B1668208) (an adenosine (B11128) receptor antagonist), yohimbine (B192690) (an alpha-2 adrenergic receptor antagonist), and atropine (B194438) (a cholinergic receptor antagonist) all significantly reversed the antinociceptive activity of MCBA. nih.gov This suggests that MCBA's mechanism involves the modulation of the adenosinergic, alpha-2 adrenergic, and cholinergic systems to produce its analgesic effects. nih.gov In contrast, antagonists for opioid and serotoninergic receptors did not effectively inhibit its activity. nih.gov

Effects on Glutamatergic Signaling Pathways

Glutamate (B1630785) is a primary excitatory neurotransmitter central to pain signaling pathways. mdpi.comfrontiersin.org The potential of benzoxazole derivatives to modulate these pathways has been investigated. The derivative MCBA was tested in a glutamate-induced nociception model in mice, where it demonstrated a significant and dose-dependent inhibition of pain behaviors. nih.gov This finding indicates that the antinociceptive mechanism of MCBA involves the modulation of the glutamatergic system, likely by interfering with the signaling cascade initiated by glutamate receptor activation. nih.gov

Involvement of ATP-Sensitive Potassium Channels

ATP-sensitive potassium (KATP) channels play a crucial role in regulating neuronal excitability and are implicated in pain modulation. nih.govnih.gov Opening these channels leads to hyperpolarization of neurons, which can reduce pain signal transmission. The involvement of KATP channels in the analgesic action of the benzoxazole derivative MCBA was investigated using glibenclamide, a known KATP channel blocker. nih.gov Pre-challenging with glibenclamide was found to significantly counteract the antinociceptive efficacy of MCBA. nih.gov This result strongly suggests that the opening of ATP-sensitive potassium channels is a key component of the mechanism through which this benzoxazole derivative exerts its pain-relieving effects. nih.gov

| Antagonist | Target System | Effect on MCBA Antinociception | Implied Mechanism of MCBA | Source |

| Caffeine | Adenosinergic | Significantly Counteracted | Involvement of Adenosine Receptors | nih.gov |

| Yohimbine | Alpha-2 Adrenergic | Significantly Counteracted | Involvement of Alpha-2 Adrenergic Receptors | nih.gov |

| Atropine | Cholinergic | Significantly Counteracted | Involvement of Cholinergic Receptors | nih.gov |

| Glibenclamide | ATP-Sensitive K⁺ Channels | Significantly Counteracted | Opening of KATP Channels | nih.gov |

| Naloxone | Opioidergic | Poor Inhibition | Not Primarily Opioid-Mediated | nih.gov |

| Ondansetron | Serotoninergic | Poor Inhibition | Not Primarily Serotonin-Mediated | nih.gov |

Structure Activity Relationship Sar Studies of 5 Methoxy 2 Methylbenzoxazole Analogues

Influence of Substituents at the 2-Position of the Benzoxazole (B165842) Core

The substituent at the 2-position of the benzoxazole ring plays a pivotal role in defining the biological activity of its analogues. A wide array of functional groups, ranging from simple alkyl and aryl moieties to more complex heterocyclic systems, have been explored at this position, leading to compounds with diverse pharmacological effects, including antimicrobial, anticancer, and enzyme inhibitory activities. researchgate.netnih.gov

SAR studies have revealed that modifications at the 2-position can significantly impact the potency of these compounds. For instance, in the development of fatty acid amide hydrolase (FAAH) inhibitors, a systematic exploration of substituents at the 2-position was conducted. researchgate.net It was discovered that incorporating an isoindoline (B1297411) group at this position resulted in particularly potent inhibitors. researchgate.net This finding underscores the importance of the steric and electronic properties of the C-2 substituent in achieving high-affinity binding to the biological target. researchgate.net

In the context of antimicrobial agents, two main series of 2-substituted benzoxazoles, 2-phenyl-1,3-benzoxazoles and N-phenyl-1,3-benzoxazol-2-amines, have been synthesized and evaluated. nih.gov It was observed that the 2-amino phenyl benzoxazole series generally exhibited higher antibacterial potential than the 2-phenyl benzoxazole series. nih.gov The introduction of an NH group as a linker between the phenyl and benzoxazole rings was found to enhance activity against Escherichia coli. nih.gov Further substitution on the 2-phenyl ring also modulates activity; for example, a fluorine atom on the phenyl ring improved E. coli activity, which was further boosted by the addition of a methyl group at the 7-position of the benzoxazole core. nih.gov

The nature of the aryl group at the 2-position also dictates the spectrum of activity. Studies on antitumor agents have shown that different aryl and heteroaryl substituents at C-2 lead to varying levels of cytotoxicity. researchgate.net For example, replacing a phenyl ring with a thiophene (B33073) ring has been shown to enhance activity in certain cancer cell lines. researchgate.net

Table 1: Influence of 2-Position Substituents on Biological Activity of Benzoxazole Analogues

| 2-Position Substituent | Target/Activity | Observation | Reference(s) |

|---|---|---|---|

| Isoindoline | hFAAH Inhibition | Found to be an optimal substituent, leading to potent inhibitors. | researchgate.net |

| Aminocyclohexyl | hFAAH Inhibition | Parent compound in a series with an IC50 of 911 nM. | researchgate.net |

| N-phenyl group | Antibacterial | Generally showed higher antibacterial potential than 2-phenyl analogues. | nih.gov |

| Phenyl with Fluorine | Antibacterial (E. coli) | Showed improved activity compared to the unsubstituted phenyl group. | nih.gov |

| Thiophene | Anticancer | Enhanced antiproliferative effects in certain cancer cell lines. | researchgate.net |

Impact of Substituents, Specifically the Methoxy (B1213986) Group, at the 5-Position

The 5-position of the benzoxazole core is another critical site for substitution, and modifications here have a profound impact on pharmacological activity. nih.govmdpi.com The electronic properties of the substituent at this position, whether electron-donating or electron-withdrawing, can significantly alter the molecule's interaction with its biological target.

The methoxy group (-OCH3), an electron-donating group, is a common substituent at the 5-position. Its presence is often associated with enhanced biological activity. For instance, in a series of antiproliferative benzoxazole derivatives, compounds bearing a methoxy group at position 3 of a 2-phenyl ring, in combination with substitutions at the 5-position of the benzoxazole core, generally exhibited higher activity. mdpi.comresearchgate.net This suggests a synergistic effect between substituents at different positions. The electron-donating nature of the methoxy group may enhance the activity of certain compounds. chemistryjournal.net

Conversely, replacing the methoxy group or introducing electron-withdrawing groups can also modulate activity, sometimes leading to enhanced potency against specific targets. In studies on antimicrobial agents, it was found that electron-withdrawing groups at the 5-position of the benzazole ring system increased activity against Candida albicans. esisresearch.org This highlights that the optimal substituent at the 5-position is highly dependent on the specific biological target and the desired pharmacological effect.

Research on 3-(2-benzoxazol-5-yl)alanine derivatives showed that the presence of a methoxy group in the phenyl ring at the 2-position could influence antifungal activity. nih.gov For example, a dimethoxy-substituted phenyl ring at C-2 did not significantly affect activity, whereas a trimethoxy substitution pattern was active. nih.gov This indicates that not just the presence, but also the number and position of methoxy groups on peripheral rings, are important factors. nih.govnih.gov

Table 2: Impact of 5-Position Substituents on Biological Activity of Benzoxazole Analogues

| 5-Position Substituent | Co-substituent(s) | Target/Activity | Observation | Reference(s) |

|---|---|---|---|---|

| Methoxy Group | 2-(3-methoxyphenyl) | Antiproliferative | Generally exhibited higher activity compared to analogues without the 3-methoxy group on the phenyl ring. | mdpi.comresearchgate.net |

| Electron-withdrawing groups | Various | Antifungal (C. albicans) | Increased activity against C. albicans. | esisresearch.org |

| Amino acid moiety | 2-(substituted phenyl) | Antifungal | The overall activity is highly dependent on the substituent at the 2-position. | nih.gov |

| Halogen (Br, Cl) | 2-Aryl | Antiproliferative | Designed to enhance biological activity based on established SAR principles. | mdpi.com |

Role of Other Peripheral Substitutions on Pharmacological Profile

For example, a study on 2,5,6-trisubstituted benzoxazoles and related benzazoles demonstrated the importance of the substitution pattern for antimicrobial activity. esisresearch.org The study suggested that a benzothiazole (B30560) nucleus (an isostere of benzoxazole) enhanced activity against Staphylococcus aureus, while electron-withdrawing groups at position 5 were beneficial for activity against C. albicans. esisresearch.org This indicates that both the core heterocyclic system and its substituents collectively determine the antimicrobial spectrum.

In another series, 5(or 6)-nitro/amino-2-(substituted phenyl/benzyl)benzoxazoles were synthesized and evaluated for their antimicrobial properties. esisresearch.org The presence of nitro or amino groups at positions 5 or 6 introduces strong electronic effects and hydrogen bonding capabilities, which can significantly influence biological activity. The results from this study were particularly encouraging against Bacillus subtilis, Pseudomonas aeruginosa, and drug-resistant strains, underscoring the potential of substitutions at these peripheral positions to overcome drug resistance. esisresearch.org

Furthermore, substitutions on an aryl ring at the 2-position can have a substantial impact. The introduction of one or more methoxy groups on a 2-phenyl substituent has been shown to improve the anticancer activity of benzoxazole derivatives. nih.gov Specifically, di-methoxy and tri-methoxy substitutions were found to be more potent than unsubstituted analogues. nih.gov

Correlations Between Structural Features and Biological Potency

The cumulative findings from SAR studies allow for the establishment of clear correlations between specific structural features of 5-methoxy-2-methylbenzoxazole analogues and their biological potency. These correlations are essential for the rational design of new, more effective therapeutic agents.

The electronic nature of the substituents is another key determinant of activity. A clear trend has been observed where electron-withdrawing groups (e.g., nitro, halogens) and electron-donating groups (e.g., methoxy, amino) can either increase or decrease activity depending on their position and the specific biological target. researchgate.netchemistryjournal.netesisresearch.org For example, electron-withdrawing groups at position 5 enhance antifungal activity against C. albicans, while electron-donating methoxy groups on a 2-phenyl ring can boost anticancer activity. esisresearch.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies provide a more formal correlation by creating mathematical models that link chemical structure to biological activity. nih.govmdpi.com For benzoxazoles, 2D-QSAR analyses have been performed to create correlation equations that can predict the activity of new analogues and guide lead optimization. esisresearch.orgnih.gov These models can quantify the contribution of different substituents, helping to rationalize the observed SAR and prioritize the synthesis of compounds with the highest predicted potency. nih.gov

Steric factors also play a crucial role. The size and shape of the substituent at the 2-position, for example, can influence how well the molecule fits into the binding site of a target enzyme or receptor. researchgate.netresearchgate.net The discovery that the bulky isoindoline group was optimal for FAAH inhibition highlights the importance of steric complementarity. researchgate.net

Computational Approaches in the Research of 5 Methoxy 2 Methylbenzoxazole

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Molecular docking simulations have been employed to predict the binding affinities and interaction modes of benzoxazole (B165842) derivatives with various biological targets. These studies provide insights into the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For instance, in a study of benzoxazole benzenesulfonamide derivatives, docking simulations were used to understand the binding patterns within the target's active site chemijournal.com. While specific binding affinity values for 5-Methoxy-2-methylbenzoxazole are not extensively documented in publicly available literature, studies on closely related analogs offer valuable insights. For example, docking studies on 5-methoxy-2-mercaptobenzimidazole derivatives against the estrogen receptor alpha have shown favorable docking scores, indicating strong binding potential chemrevlett.com.

Table 1: Representative Docking Scores of Benzoxazole and Analog Derivatives against Various Receptors

| Compound/Derivative | Target Receptor | Docking Score (kcal/mol) | Reference |

| Benzoxazole derivative | DNA Gyrase | -6.687 | researchgate.net |

| 5-Methoxy-2-mercaptobenzimidazole derivative 14a | Estrogen Receptor Alpha | -10.997 | chemrevlett.com |

| 5-Methoxy-2-mercaptobenzimidazole derivative 14b | Estrogen Receptor Alpha | -11.156 | chemrevlett.com |

| Benzoxazole derivative | Thymidylate Synthase | -9.7 | researchgate.net |

| 1,2,3-Triazole-Guanidine Conjugate (analog 5c) | COX-2 | -8.705 | researchgate.net |

A significant application of molecular docking is the identification of potential biological targets for a given compound. By screening a compound against a panel of known protein structures, it is possible to hypothesize its mechanism of action. For the benzoxazole scaffold, computational studies have suggested a range of potential targets. Molecular docking results have indicated that benzoxazole derivatives could act as antimicrobial agents by inhibiting DNA gyrase esisresearch.org. The versatility of the benzoxazole core allows it to interact with a variety of enzymes, making it a promising scaffold for targeting different diseases.

DNA Gyrase: DNA gyrase is a crucial bacterial enzyme and a well-established target for antibacterial agents. Molecular docking studies on benzoxazole derivatives have indicated that these compounds can bind to the ATP-binding site of the DNA gyrase B subunit, suggesting a potential mechanism for their antibacterial activity esisresearch.org. The interactions often involve key amino acid residues within the active site, leading to the inhibition of the enzyme's function esisresearch.org. For example, docking of some benzoxazole derivatives has shown binding energies comparable to or even better than known inhibitors like ciprofloxacin researchgate.net.

COX-2: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway and a target for nonsteroidal anti-inflammatory drugs (NSAIDs) nih.gov. Molecular docking studies have been utilized to investigate the potential of benzoxazole-containing compounds as COX-2 inhibitors. These simulations help in understanding the structural requirements for selective COX-2 inhibition, which is crucial for designing safer anti-inflammatory agents nih.gov. Docking of compounds into the COX-2 active site reveals key interactions with residues such as Arg120, Tyr355, and Ser530, which are critical for inhibitory activity researchgate.net.

Thymidylate Synthase: Thymidylate synthase is a critical enzyme in the synthesis of DNA and a target for certain anticancer drugs. In silico docking studies of various heterocyclic compounds, including those with scaffolds similar to benzoxazole, have been performed against thymidylate synthase to evaluate their anticancer potential researchgate.net. These studies predict the binding interactions within the enzyme's active site, providing a rationale for the observed biological activity researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

Both 2D-QSAR and 3D-QSAR techniques have been applied to series of benzoxazole derivatives to understand the structural requirements for their biological activities.

2D-QSAR: 2D-QSAR models correlate biological activity with physicochemical properties or topological indices derived from the 2D structure of the molecules. For benzoxazole derivatives, 2D-QSAR studies have successfully modeled their antifungal activity, identifying the importance of specific topological and connectivity descriptors wisdomlib.org.

3D-QSAR: 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional properties of the molecules. These techniques generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for biological activity nih.gov. For instance, CoMFA and CoMSIA studies on benzoxazole derivatives as anticancer agents have provided insights into the structural modifications that could enhance their potency nih.govrsc.org. The statistical robustness of these models is often validated by high cross-validated correlation coefficients (q²) and conventional correlation coefficients (r²) nih.gov.

Table 2: Statistical Parameters from a 3D-QSAR Study on Benzoxazole Derivatives

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | SEE (Standard Error of Estimate) | F value | Reference |

| CoMFA | 0.574 | 0.956 | 0.141 | 147.458 | nih.gov |

| CoMSIA | 0.531 | 0.941 | 0.165 | 104.365 | nih.gov |

QSAR studies on benzoxazole derivatives have successfully correlated various physicochemical descriptors with their biological activities. These descriptors can be broadly categorized as electronic, steric, and hydrophobic.

Electronic Descriptors: Parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often used to describe the electronic properties of molecules and their reactivity.

Steric Descriptors: Molar refractivity (MR) and molecular weight (MW) are common steric descriptors that relate to the size and shape of the molecule. 3D-QSAR studies on benzoxazole benzenesulfonamides highlighted that the placement of bulky groups at specific positions could influence biological activity chemijournal.com.

Hydrophobic Descriptors: The partition coefficient (logP) is a key descriptor of a molecule's hydrophobicity, which influences its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. QSAR models have shown that hydrophobicity can be a significant factor in the biological activity of benzoxazole derivatives chemijournal.com.

In a QSAR study on the antifungal activity of benzoxazoles, topological descriptors, which describe the connectivity and shape of the molecule, were found to be particularly important researchgate.netwisdomlib.org. These studies demonstrate the power of QSAR in identifying the key molecular features that govern the biological activity of this compound and related compounds, thereby guiding the design of more potent analogs.

Development of Predictive Models for Analog Design

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern medicinal chemistry for designing novel analogs. For benzoxazole derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully developed to correlate the chemical structures of compounds with their biological activities.

These models are built using a training set of molecules with known activities. For a series of benzoxazole derivatives, CoMFA and CoMSIA models have demonstrated good predictive ability, which is essential for the design of new compounds. The statistical significance of these models is often validated using various metrics. For instance, a study on benzoxazole derivatives yielded CoMFA and CoMSIA models with high conventional coefficients (r²) of 0.975 and 0.983, respectively, and satisfactory predictive correlation coefficients (r²pred) of 0.788 and 0.663 when tested with an external set of compounds. nih.gov

The output of these models includes contour maps that visualize the regions around the molecule where certain properties are favorable or unfavorable for activity. These maps guide chemists in making structural modifications to enhance the desired biological effect. For example, the models might indicate that adding a bulky group in one region or an electronegative group in another could improve potency. nih.gov

Table 1: Statistical Parameters of 3D-QSAR Models for Benzoxazole Derivatives

| Parameter | CoMFA Model | CoMSIA Model |

| q² (leave-one-out) | 0.753 | 0.646 |

| r²cv (cross-validated) | 0.714 | 0.619 |

| r² (conventional) | 0.975 | 0.983 |

| r²pred (test set) | 0.788 | 0.663 |

This table presents statistical data for CoMFA and CoMSIA models developed for a series of benzoxazole derivatives, indicating their predictive power.

Molecular Dynamics (MD) Simulations for Ligand-Receptor Stability

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. In the context of this compound and its analogs, MD simulations are crucial for understanding the stability of the ligand-receptor complex. nih.gov Once a potential binding pose is identified through methods like molecular docking, MD simulations can provide insights into the dynamic behavior of the complex in a simulated physiological environment.

These simulations can confirm the stability of the interactions observed in docking studies and reveal how the ligand and protein adapt to each other. Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein and ligand from their initial positions, and the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of different parts of the protein. nih.gov A stable RMSD over the simulation time suggests that the ligand remains securely bound in the active site. For example, simulations of benzimidazole (B57391) derivatives, which are structurally similar to benzoxazoles, have been used to confirm the stability of the ligand-protein complex over a 100 ns trajectory. researchgate.net

MD simulations also allow for the detailed analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, and how they evolve over time. This information is invaluable for understanding the key determinants of binding affinity and for guiding lead optimization efforts. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For compounds like this compound, DFT calculations are employed to determine a wide range of electronic properties and to predict chemical reactivity. researchgate.net

These calculations can provide insights into the molecule's geometry, charge distribution, and molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is an important indicator of the molecule's chemical reactivity and stability. nih.gov

DFT studies on benzoxazole and its derivatives have been used to:

Analyze Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is useful for predicting how the molecule will interact with other molecules or biological targets.

Calculate Reactivity Descriptors: Global and local reactivity descriptors like electronegativity, chemical hardness, and softness can be calculated to predict the most likely sites for nucleophilic and electrophilic attacks. researchgate.net

Simulate Spectroscopic Properties: DFT can be used to predict spectroscopic data, such as NMR chemical shifts, which can be compared with experimental results to confirm the structure of synthesized compounds. researchgate.net

Table 2: Calculated Electronic Properties of a Benzoxazole Derivative using DFT

| Property | Calculated Value (eV) |

| HOMO Energy | -6.21 |

| LUMO Energy | -1.28 |

| Energy Gap (HOMO-LUMO) | 4.93 |

This table shows example electronic properties for a benzoxazole derivative calculated using DFT, which are indicative of its chemical reactivity and stability.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The success of a drug candidate is not solely dependent on its potency but also on its pharmacokinetic profile, which is often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In the early stages of drug discovery, in silico methods are widely used to predict the ADME properties of compounds like this compound, helping to identify candidates with favorable drug-like characteristics. nih.gov

A variety of computational tools and models are available to predict key ADME parameters:

Absorption: Prediction of properties like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability).

Distribution: Estimation of parameters such as plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Excretion: While less commonly predicted, some models can estimate renal clearance.

These predictions are often guided by rules such as Lipinski's Rule of Five, which helps to assess the "drug-likeness" of a compound based on its physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. japtronline.com For benzimidazole and benzoxazole derivatives, in silico ADME studies have shown that many of these compounds possess desirable pharmacokinetic properties, making them promising candidates for further development. researchgate.net

Table 3: Predicted ADME Properties for a Series of Benzimidazole Analogs

| Compound | Molecular Weight ( g/mol ) | cLogP | H-bond Donors | H-bond Acceptors | TPSA (Ų) |

| BIM-1 | 194.23 | 2.90 | 1 | 1 | 28.68 |

| BIM-2 | 239.23 | 1.98 | 1 | 3 | 74.50 |

| BIM-4 | 224.26 | 2.83 | 1 | 2 | 37.91 |

| BIM-7 | 210.23 | 1.52 | 2 | 2 | 48.91 |

This table provides examples of in silico predicted physicochemical properties for benzimidazole derivatives, which are used to assess their drug-likeness according to Lipinski's rules. researchgate.net

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov For targets of interest for this compound and its analogs, virtual screening can be performed using either ligand-based or structure-based approaches.

Structure-Based Virtual Screening (SBVS): This method, which includes molecular docking, requires the 3D structure of the biological target. Ligands from a database are "docked" into the binding site of the protein, and their binding affinity is estimated using a scoring function. This allows for the ranking of compounds and the selection of the most promising candidates for experimental testing.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods can be used. These approaches, such as pharmacophore modeling and 2D/3D similarity searching, rely on the knowledge of other molecules that are active against the target. nih.gov

Once initial "hits" are identified through virtual screening, lead optimization strategies are employed to improve their potency, selectivity, and ADME properties. d-nb.info This is an iterative process involving the design of new analogs based on the insights gained from computational studies (such as QSAR, MD, and DFT), followed by their synthesis and biological evaluation. This cycle of design, synthesis, and testing is repeated until a lead candidate with the desired profile is obtained.

Preclinical Research and Therapeutic Potential of 5 Methoxy 2 Methylbenzoxazole Derivatives

In Vitro Efficacy Studies Across Diverse Cell Lines

The initial assessment of the therapeutic potential of 5-Methoxy-2-methylbenzoxazole derivatives often begins with in vitro studies. These experiments, conducted on various cell lines, provide crucial insights into the cytotoxic, antimicrobial, anti-inflammatory, and neuroprotective properties of these compounds.

Research into the broader family of 5-substituted 2-arylbenzoxazoles has demonstrated their potential as anti-inflammatory agents. For instance, studies on 2-aryl-5-benzoxazolealkanoic acid derivatives have shown notable anti-inflammatory activity. nih.gov Similarly, a series of 5-substituted 2-(p-methoxyphenyl)-1H-benzimidazoles, which are structurally related to benzoxazoles, were evaluated for their cytotoxicity against four human cancer cell lines: HCT 15, PC-3, A549, and ACHN. Most of these compounds exhibited significant cytotoxic effects. researchgate.net

In the realm of infectious diseases, derivatives of 5(or 6)-methyl-2-substituted benzoxazoles have been synthesized and tested for their microbiological activity. These compounds have shown a broad spectrum of activity against both gram-positive and gram-negative bacteria, as well as the yeast Candida albicans. nih.gov For example, 5-methyl-2-(p-chlorobenzyl)benzoxazole demonstrated significant potency against Candida albicans, with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/ml. nih.gov Furthermore, several derivatives displayed noteworthy activity against Pseudomonas aeruginosa, with MIC values of 25 µg/ml. nih.gov

While direct studies on the neuroprotective effects of this compound are limited, research on related benzofuran-2-carboxamide derivatives has shown promise. Some of these compounds have exhibited neuroprotective and antioxidant activities in primary cultured rat cortical neuronal cells. researchgate.net

Interactive Data Table: In Vitro Antimicrobial Activity of 5(or 6)-methyl-2-substituted benzoxazole (B165842) Derivatives nih.gov

| Compound ID | Microorganism | MIC (µg/ml) |

| IVa-g, IVi-k, IVn | Pseudomonas aeruginosa | 25 |

| Vb-c, Vh | Pseudomonas aeruginosa | 25 |

| IVb | Candida albicans | 6.25 |

In Vivo Efficacy and Mechanism Validation in Animal Models